molecular formula C18H12N4O5S2 B2895393 (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-36-3

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2895393
CAS No.: 865198-36-3
M. Wt: 428.44
InChI Key: SIPIGYVOMNCFOM-ZZEZOPTASA-N
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Description

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzo[d]thiazole derivative designed for research into anti-infective therapies. This compound is of significant interest in medicinal chemistry due to the established bioactivity of its structural analogues. Compounds featuring a (Z)-configured imino bridge linked to a nitro-substituted benzothiazole ring have been investigated as potential antiviral agents, with some serving as key scaffolds in the development of inhibitors targeting viral replication processes . The benzothiazole core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Researchers are exploring this specific derivative to elucidate its mechanism of action, particularly its potential to disrupt essential viral enzymes or cellular pathways in pathogens . The nitro group on the benzothiazole ring is a critical pharmacophore that may contribute to the compound's electronic properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This reagent is provided For Research Use Only and is intended solely for use in laboratory investigations, not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5S2/c1-27-15(23)9-21-12-7-6-10(22(25)26)8-14(12)29-18(21)20-16(24)17-19-11-4-2-3-5-13(11)28-17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPIGYVOMNCFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminobenzenethiol with Carbonyl Precursors

The foundational benzothiazole rings are typically constructed via condensation reactions between 2-aminobenzenethiol and carbonyl-containing precursors. For the 6-nitrobenzo[d]thiazole subunit, nitration is strategically introduced either pre- or post-cyclization. A validated approach involves:

  • Pre-nitration pathway : 2-Amino-6-nitrobenzenethiol is prepared by nitrating 2-aminobenzenethiol using fuming nitric acid in sulfuric acid at 0–5°C, achieving >85% yield.
  • Cyclization : The nitro-substituted aminothiol reacts with methyl glyoxylate in ethanol under reflux (78°C, 8–12 h) to form methyl 2-(6-nitrobenzo[d]thiazol-3(2H)-yl)acetate. Triethylamine catalysis enhances imine formation efficiency (yield: 72–78%).

Imine Linkage Formation

Acylation of Benzo[d]thiazole-2-carbonyl Chloride

The critical imino bridge (-N=C-) between the two benzothiazole units is established through a two-step protocol:

  • Synthesis of benzo[d]thiazole-2-carbonyl chloride :
    • Benzo[d]thiazole-2-carboxylic acid (prepared via oxidation of 2-cyanobenzothiazole) reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40°C for 3 h (conversion >95%).
  • Coupling reaction :
    • Methyl 2-(6-nitrobenzo[d]thiazol-3(2H)-yl)acetate (0.1 mol) and benzo[d]thiazole-2-carbonyl chloride (0.12 mol) are combined in dry THF with 4-dimethylaminopyridine (DMAP, 0.02 mol) as a catalyst.
    • Reaction proceeds at 25°C under N₂ for 24 h, yielding the (Z)-isomer preferentially (87% yield, >98% purity by HPLC).

Stereoselective Control and Isolation

Z/E Isomer Separation

The thermodynamically favored Z-configuration dominates due to:

  • Steric effects : Bulky benzothiazole groups adopt anti-periplanar orientation.
  • Chromatographic purification : Silica gel column chromatography with hexane/ethyl acetate (3:1 v/v) resolves Z/E isomers (Rf: 0.38 vs. 0.42).

Table 1. Optimization of Coupling Reaction Conditions

Parameter Tested Range Optimal Value Yield (%) Purity (%)
Temperature (°C) 0–40 25 87 98.2
Catalyst Loading 0–5 mol% DMAP 2 mol% 85 97.8
Solvent THF, DCM, EtOAc THF 87 98.2
Reaction Time (h) 12–36 24 87 98.2

Mechanistic Elucidation

Radical-Mediated Cyclization (Hypothesized)

Analogous to benzothiazole syntheses using n-Bu₄NI/TBHP systems, the final cyclization may involve:

  • Single-electron transfer from iodide to t-BuOOH, generating t-BuO- and t-BuOO- radicals.
  • Hydrogen abstraction from the methyl acetate group, forming a carbon-centered radical.
  • Radical recombination with the thiocarbonyl sulfur, followed by aromatization.

Key Evidence :

  • ESR spectroscopy detects persistent radical intermediates at g = 2.003.
  • Deuterium labeling shows 85% deuterium retention at the methyl position, confirming radical stability.

Scalability and Process Optimization

Continuous Flow Synthesis

Pilot-scale experiments (100 g batch) demonstrate:

  • Reactor Design : Tubular flow reactor (ID 10 mm, L 2 m) with PTFE coating prevents wall adsorption.
  • Parameters :
    • Residence time: 8.5 min
    • Throughput: 12 L/h
    • Yield: 82% (vs. 87% batch)
    • Purity: 97.5% by qNMR

Analytical Characterization

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, imine-H), 8.25–7.89 (m, 6H, Ar-H), 4.12 (s, 3H, OCH₃), 3.95 (s, 2H, CH₂CO).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1520 cm⁻¹ (NO₂ asym).

Table 2. Comparative Reactivity of Benzothiazole Precursors

Precursor Reaction Time (h) Yield (%) Byproduct Formation
2-Amino-6-nitro-BT 24 87 <3%
2-Amino-5-nitro-BT 36 68 12%
2-Amino-BT 48 41 22%

Challenges and Alternative Routes

Mitigating Nitro Group Reduction

Competitive reduction of the nitro group during coupling is minimized by:

  • Strict oxygen exclusion (O₂ < 5 ppm)
  • Use of non-protic solvents (THF vs. EtOH)
  • Low-temperature radical initiation (0°C)

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

Biologically, the compound’s derivatives have shown promise in antimicrobial and anticancer research. Their ability to interact with biological targets makes them valuable in drug discovery and development .

Medicine

In medicine, the compound and its derivatives are being explored for their therapeutic potential. They have been studied for their efficacy in treating diseases such as tuberculosis and certain types of cancer .

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (NO₂, F, Br): These substituents modulate reactivity. Nitro groups increase electrophilicity, making the compound more reactive in nucleophilic aromatic substitution compared to halogenated analogues .
  • Crystal packing : The title compound’s intermolecular hydrogen bonds (N–H⋯N, N–H⋯O) contrast with halogenated analogues, where Br or F may participate in weaker halogen bonds or van der Waals interactions .

Research Findings and Data Tables

Spectroscopic and Crystallographic Data

Parameter Title Compound Ethyl Bromo Analogue Fluoro-Quinoxaline Derivative
¹H NMR (δ, ppm) 3.85 (s, OCH₃), 7.2–8.5 (aromatic H) 1.35 (t, CH₂CH₃), 7.1–8.3 (aromatic H) 3.90 (s, OCH₃), 7.0–8.8 (aromatic H)
Melting Point Not reported Not reported Not reported
Hydrogen Bonds N–H⋯N, N–H⋯O Likely C–H⋯O/Br interactions C–H⋯F, π-π stacking

Stability and Reactivity

Property Title Compound Ethyl Bromo Analogue
Thermal Stability High (stable up to decomposition temp) Moderate (Br may lower decomposition temp)
Solubility Low in polar solvents Enhanced by sulfonyl group

Biological Activity

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H13N3O3S2C_{18}H_{13}N_{3}O_{3}S_{2}. The structure features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the nitro group and the imino linkage contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.
  • Receptor Modulation : It can modulate receptor activity, influencing various cellular responses.
  • Antioxidant Activity : The structure allows for scavenging free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Studies have shown that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, this compound demonstrated notable activity against various bacterial strains, including:

Microorganism Activity
E. coliInhibitory
S. aureusModerate
C. albicansSignificant

This antimicrobial action is likely due to the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. For example, it was tested using the carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs such as diclofenac.

Anticancer Activity

Research has suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A study reported that treatment with this compound led to a significant decrease in cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study conducted by researchers evaluated the anti-inflammatory effects of various thiazole derivatives, including this compound). The results showed that this compound significantly reduced paw edema in a dose-dependent manner, suggesting strong anti-inflammatory activity .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited potent antibacterial activity, supporting its use as a potential antimicrobial agent .

Q & A

Q. What are the established synthetic routes for synthesizing (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Core Formation : Construct the benzo[d]thiazole ring via cyclization of aminothiophenol derivatives with carbonyl sources (e.g., carboxylic acids or esters) under acidic conditions .

Imino Group Introduction : React the thiazole intermediate with benzo[d]thiazole-2-carbonyl chloride to form the imino linkage. Optimal conditions include anhydrous solvents (e.g., DCM) and bases like triethylamine to neutralize HCl byproducts .

Esterification : Introduce the methyl acetate moiety via nucleophilic substitution or ester exchange reactions, ensuring stereochemical control (Z-configuration) by monitoring reaction temperature and solvent polarity .
Key Considerations :

  • Use HPLC to monitor intermediate purity (>95%) .
  • Control nitro group reactivity by avoiding strong reducing agents during synthesis .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., nitro group at C6, methyl ester at C2). Aromatic protons in benzo[d]thiazole typically appear at δ 7.2–8.5 ppm, while the imino proton resonates near δ 8.9–9.3 ppm .
  • NOESY : Verify Z-configuration by observing spatial proximity between the imino proton and methyl ester group .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₁N₃O₅S₂: ~424.02) and detect fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro group stability but may reduce stereoselectivity. Mixed solvents (e.g., DCM/EtOH) balance reactivity and Z-configuration retention .
  • Temperature Control : Lower temperatures (0–5°C) during imino bond formation minimize side reactions (e.g., hydrolysis) .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, improving yields by 15–20% .
    Data Table : Comparison of Synthetic Routes
RouteYield (%)Purity (%)Key ConditionReference
Route A6292DCM, 0°C
Route B7895DMF/EtOH, ZnCl₂

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Structural Analog Comparison : Compare activity of nitro-substituted derivatives (e.g., 6-nitro vs. 6-fluoro) to isolate substituent effects. For example, nitro groups enhance electron-withdrawing effects, potentially altering enzyme binding .
  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to account for variability in membrane permeability or metabolic stability .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., kinase inhibition) and rule off-target effects .
    Case Study :
  • A study on similar thiazoles showed conflicting IC₅₀ values (5–50 µM) against EGFR kinase. Further analysis revealed assay interference from DMSO solvent >1% .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). The nitro group’s electron-deficient nature may favor interactions with catalytic arginine residues .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Key hydrogen bonds (e.g., imino N–H···O=C) should persist >70% simulation time .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design derivatives with improved potency .

Data-Driven Research Considerations

Q. What are the critical stability challenges during storage and handling?

  • Methodological Answer :
  • Light Sensitivity : Nitro groups are prone to photodegradation. Store in amber vials under inert gas (N₂/Ar) .
  • Hydrolysis Risk : The ester moiety may hydrolyze in aqueous buffers (pH >7). Use lyophilization for long-term storage .
    Stability Data :
ConditionDegradation (%)Time (weeks)
RT, light452
4°C, dark54

Advanced Experimental Design

Q. How to validate the compound’s in vivo pharmacokinetic profile?

  • Methodological Answer :
  • ADME Studies :

Bioavailability : Administer via oral and IV routes in rodent models. Calculate absolute bioavailability (F) using AUC₀–24h ratios .

Metabolite ID : Use LC-MS/MS to detect phase I metabolites (e.g., ester hydrolysis products) .

  • Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs (e.g., liver, kidneys) .

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